molecular formula C16H28N2 B12697143 1,4-Benzenedimethanamine, N,N,N',N'-tetraethyl- CAS No. 40828-00-0

1,4-Benzenedimethanamine, N,N,N',N'-tetraethyl-

Cat. No.: B12697143
CAS No.: 40828-00-0
M. Wt: 248.41 g/mol
InChI Key: AALVUMWHVZETDU-UHFFFAOYSA-N
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Description

1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- is an organic compound with the molecular formula C16H28N2. It is a derivative of 1,4-benzenedimethanamine, where the amine groups are substituted with ethyl groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- typically involves the alkylation of 1,4-benzenedimethanamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of 1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.

Scientific Research Applications

1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl groups on the amine moieties can enhance the compound’s binding affinity and specificity for these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedimethanamine: The parent compound without the ethyl substitutions.

    1,4-Benzenedimethanamine, N,N-dimethyl-: A derivative with methyl groups instead of ethyl groups.

    1,4-Benzenedimethanamine, N,N-diethyl-: A derivative with only two ethyl groups.

Uniqueness

1,4-Benzenedimethanamine, N,N,N’,N’-tetraethyl- is unique due to its tetraethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of four ethyl groups enhances its solubility in organic solvents and can influence its interaction with other molecules, making it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

40828-00-0

Molecular Formula

C16H28N2

Molecular Weight

248.41 g/mol

IUPAC Name

N-[[4-(diethylaminomethyl)phenyl]methyl]-N-ethylethanamine

InChI

InChI=1S/C16H28N2/c1-5-17(6-2)13-15-9-11-16(12-10-15)14-18(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3

InChI Key

AALVUMWHVZETDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)CN(CC)CC

Origin of Product

United States

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